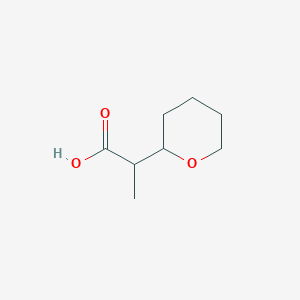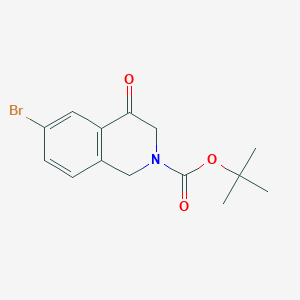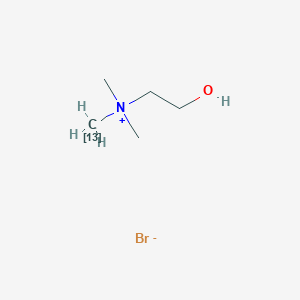
Choline bromide-methyl-13C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is a chemical compound with the molecular formula C5H12BrNO It is a quaternary ammonium compound that features a hydroxyl group and a methyl-13C isotope
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide typically involves the quaternization of N,N-dimethylethanolamine with methyl bromide. The reaction is carried out under controlled conditions to ensure the incorporation of the methyl-13C isotope. The general reaction scheme is as follows:
N,N-dimethylethanolamine+methyl bromide→2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of isotopically labeled methyl bromide ensures the incorporation of the 13C isotope.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used.
Elimination: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Substitution: Formation of substituted quaternary ammonium compounds.
Elimination: Formation of alkenes.
Applications De Recherche Scientifique
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in studies involving quaternary ammonium compounds and their interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the structure and function of target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanolamine: Lacks the quaternary ammonium group and the 13C isotope.
Choline: Contains a quaternary ammonium group but lacks the 13C isotope and the specific structure of the target compound.
Betaine: Similar in having a quaternary ammonium group but differs in overall structure and properties.
Uniqueness
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is unique due to the presence of the methyl-13C isotope, which makes it valuable for isotopic labeling studies. Its specific structure also imparts distinct chemical and biological properties that differentiate it from other quaternary ammonium compounds.
Propriétés
Formule moléculaire |
C5H14BrNO |
|---|---|
Poids moléculaire |
185.07 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-(113C)methylazanium;bromide |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1; |
Clé InChI |
JJCWKVUUIFLXNZ-YTBWXGASSA-M |
SMILES isomérique |
C[N+](C)([13CH3])CCO.[Br-] |
SMILES canonique |
C[N+](C)(C)CCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
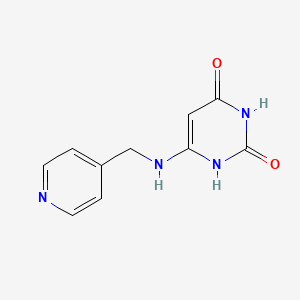
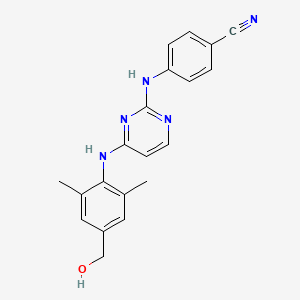
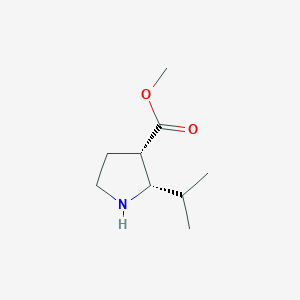
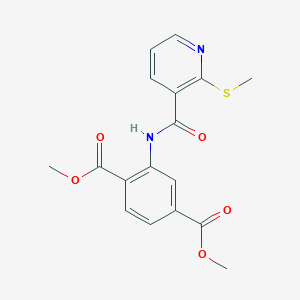
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
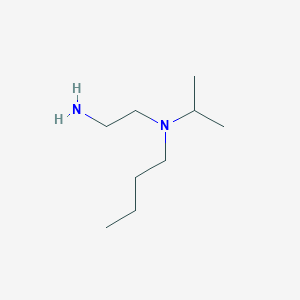
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)

